An In-depth Technical Guide to 3,5-Dibromo-6-chloropyrazin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3,5-Dibromo-6-chloropyrazin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,5-Dibromo-6-chloropyrazin-2-amine, a key building block in medicinal chemistry. The document delves into the strategic importance of the pyrazine scaffold in drug design and explores the utility of this polyhalogenated intermediate in constructing diverse molecular architectures through various cross-coupling reactions. Detailed experimental protocols, safety considerations, and an analysis of its role in contemporary drug discovery programs are presented to serve as a valuable resource for researchers in the pharmaceutical sciences.
Introduction: The Strategic Value of the Pyrazine Scaffold
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, conferred by the two nitrogen atoms in a 1,4-relationship, allow it to act as a versatile template for molecular recognition, engaging with biological targets through various non-covalent interactions.[3] The incorporation of the pyrazine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, solubility, and target-binding affinity.[2]
3,5-Dibromo-6-chloropyrazin-2-amine emerges as a particularly valuable synthetic intermediate due to its trifunctionalized nature. The presence of three distinct halogen atoms—two bromine and one chlorine—at specific positions on the pyrazine core, coupled with an amino group, offers a rich platform for selective chemical modifications. This allows for the systematic and regioselective introduction of diverse substituents, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic characteristics of 3,5-Dibromo-6-chloropyrazin-2-amine is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₂Br₂ClN₃ | [4] |
| Molecular Weight | 287.34 g/mol | [4] |
| IUPAC Name | 3,5-dibromo-6-chloropyrazin-2-amine | [4] |
| CAS Number | 566205-01-4 | [4] |
| Appearance | Off-white to light brown solid | [5] |
| Predicted Boiling Point | 324.0 ± 37.0 °C | [5] |
| Predicted pKa | -1.51 ± 0.10 | [5] |
| Storage Conditions | 2–8 °C, under inert gas (e.g., Argon) | [5] |
Spectroscopic Data
¹H NMR (500MHz, CDCl₃): δ 5.14 (s, 2H)[6]
¹³C NMR (126MHz, CDCl₃): δ 120.7, 122.0, 146.1, 151.0[6]
Interpretation: The ¹H NMR spectrum exhibits a singlet at 5.14 ppm, corresponding to the two protons of the primary amine group. The ¹³C NMR spectrum shows four distinct signals, consistent with the four carbon atoms of the pyrazine ring, indicating their unique electronic environments due to the different halogen substituents and the amino group.
Infrared (IR) Spectroscopy: The IR spectrum of aminopyrazoles typically displays characteristic absorption bands. For the amino group, N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. The pyrazine ring vibrations would also be present in the fingerprint region.
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom, which is a key feature for identifying this compound and its derivatives.
Synthesis of 3,5-Dibromo-6-chloropyrazin-2-amine
The synthesis of 3,5-Dibromo-6-chloropyrazin-2-amine is typically achieved through the electrophilic bromination of a readily available starting material, 2-amino-6-chloropyrazine. The use of N-bromosuccinimide (NBS) as the brominating agent is a common and effective method.
Synthetic Protocol
Reaction Scheme:
Caption: Synthesis of 3,5-Dibromo-6-chloropyrazin-2-amine.
Step-by-Step Methodology:
-
To a solution of 2-amino-6-chloropyrazine (8.00 g, 61.8 mmol) in acetonitrile (80 mL), slowly add N-bromosuccinimide (NBS) (27.5 g, 155 mmol) at 0 °C.[6]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.[6]
-
Upon completion of the reaction (monitored by TLC), add water to the mixture.
-
Extract the product with diethyl ether (3 x 80 mL).[6]
-
Combine the organic phases and wash sequentially with water (1 x 80 mL) and saturated saline solution (1 x 80 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the resulting residue by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 3/1, v/v) to yield 2-amino-3,5-dibromo-6-chloropyrazine as a yellow solid (16.8 g, 94.7% yield).[6]
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine, which is crucial for the bromination of the electron-rich pyrazine ring.
-
Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without interfering with the bromination process.
-
Initial Low Temperature (0 °C): Starting the reaction at a low temperature helps to control the exothermic nature of the bromination and improves the selectivity of the reaction.
-
Purification by Column Chromatography: This is a standard and effective method to separate the desired product from any unreacted starting materials or byproducts, ensuring high purity of the final compound.
Chemical Reactivity and Synthetic Applications
The trifunctionalized nature of 3,5-Dibromo-6-chloropyrazin-2-amine makes it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the halogen atoms (Br vs. Cl) allows for selective functionalization, providing a powerful tool for the synthesis of complex molecules. Generally, the order of reactivity for oxidative addition to palladium(0) is I > Br > Cl, which can be exploited for regioselective couplings.[2][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[8] This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the pyrazine core.
General Reaction Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Expected Regioselectivity: In a Suzuki-Miyaura coupling, the more reactive bromine atoms are expected to react preferentially over the chlorine atom. This allows for the selective introduction of two different aryl or heteroaryl groups if desired.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction can be employed to introduce a wide range of primary and secondary amines at the halogenated positions of the pyrazine ring.
General Reaction Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Considerations: The choice of palladium precatalyst, phosphine ligand, and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization depending on the specific amine coupling partner.[10]
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] This reaction provides a direct route to alkynyl-substituted pyrazines, which are valuable intermediates for further transformations or as components of functional materials.
General Reaction Workflow:
Caption: General workflow for Sonogashira coupling.
Chemoselectivity: Similar to other cross-coupling reactions, the Sonogashira coupling is expected to proceed with high chemoselectivity at the more reactive bromo positions.[12]
Applications in Drug Discovery and Development
The structural and electronic features of 3,5-Dibromo-6-chloropyrazin-2-amine make it an attractive starting material for the synthesis of novel drug candidates. The pyrazine core can serve as a bioisostere for other aromatic systems, and the ability to introduce a variety of substituents allows for the fine-tuning of biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3,5-Dibromo-6-chloropyrazin-2-amine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
3,5-Dibromo-6-chloropyrazin-2-amine is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its trifunctionalized nature allows for selective and sequential functionalization through a variety of modern cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening. The strategic use of this intermediate can significantly accelerate the drug discovery process by providing efficient access to novel chemical entities based on the privileged pyrazine scaffold. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a solid foundation for its application in the development of next-generation therapeutics.
References
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022, June 8). PubMed. Retrieved from [Link]
-
3,5-Dibromo-6-chloropyrazin-2-amine. (n.d.). PubChem. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Coupling outcomes for pyridazines, pyrimidines and pyrazines. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). MDPI. Retrieved from [Link]
-
Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.). Request PDF. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). NIH. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
3,5-Dibromo-6-methylpyrazin-2-amine. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018, November 18). PMC - NIH. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). Request PDF. Retrieved from [Link]
-
AMINE PRODRUGS OF PHARMACEUTICAL COMPOUNDS. (2017, May 26). Googleapis.com. Retrieved from [Link]
- 3-Aminopyrazole Derivatives, Their Preparation and Use as Anticancer Agents, and Pharmaceutical Composition Containing Them. (n.d.). Google Patents.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar [semanticscholar.org]
- 4. 3,5-Dibromo-6-chloropyrazin-2-amine | C4H2Br2ClN3 | CID 45789662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-DIBROMO-6-CHLOROPYRAZIN-2-AMINE | 566205-01-4 [chemicalbook.com]
- 6. 3,5-DIBROMO-6-CHLOROPYRAZIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]


